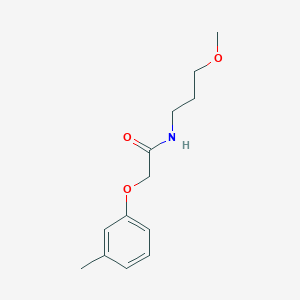![molecular formula C18H16BrClN2O2 B5138602 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5138602.png)
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone, also known as BrCpQ, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is not fully understood. However, it has been suggested that it exerts its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell proliferation and survival. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates inflammation and cell survival.
Biochemical and Physiological Effects:
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. It has been found to reduce the expression of pro-inflammatory cytokines and chemokines, such as TNF-α and IL-6. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to inhibit the activity of TGF-β, a cytokine that plays a crucial role in fibrosis. In addition, 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities and purified to high purity. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has also been shown to have low toxicity in animal models. However, one limitation of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone is that its mechanism of action is not fully understood, which makes it challenging to design experiments to investigate its therapeutic potential fully.
Direcciones Futuras
There are several future directions for 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone research. One area of interest is to investigate its potential as an anti-cancer agent in various cancer types. Another area of interest is to investigate its potential as an anti-inflammatory and anti-fibrotic agent in various animal models. Furthermore, the development of more potent and selective derivatives of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone could lead to the discovery of new therapeutic agents. Overall, the potential therapeutic applications of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone make it a promising compound for future research.
Métodos De Síntesis
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone can be synthesized using various methods, including the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzamide. Another method involves the reaction of 4-bromo-2-chlorophenol with 1,4-dibromobutane, followed by the reaction with 2-aminobenzoic acid. These methods have been optimized to obtain high yields and purity of 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone.
Aplicaciones Científicas De Investigación
3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-cancer, anti-inflammatory, and anti-fibrotic properties. 3-[4-(4-bromo-2-chlorophenoxy)butyl]-4(3H)-quinazolinone has been found to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and fibrosis in various animal models.
Propiedades
IUPAC Name |
3-[4-(4-bromo-2-chlorophenoxy)butyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrClN2O2/c19-13-7-8-17(15(20)11-13)24-10-4-3-9-22-12-21-16-6-2-1-5-14(16)18(22)23/h1-2,5-8,11-12H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYLVOASOWJTLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCCOC3=C(C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(5-bromo-2-chlorophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B5138531.png)
![4-(4-methoxyphenyl)-1,7-dimethyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5138536.png)


methyl]phosphonate](/img/structure/B5138552.png)
![methyl 2-(5-{[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoate](/img/structure/B5138554.png)
![5-[(2,4-difluorophenoxy)methyl]-N-[2-(trifluoromethyl)benzyl]-3-isoxazolecarboxamide](/img/structure/B5138560.png)
![N-ethyl-1-[2-(4-morpholinyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5138562.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-2,6-dimethylnicotinate dihydrochloride](/img/structure/B5138564.png)

![4-bromo-3-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5138584.png)
![3-{[4-(3-cyclopentylpropanoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B5138586.png)
![N-(3-cyclopentylpropyl)-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5138596.png)